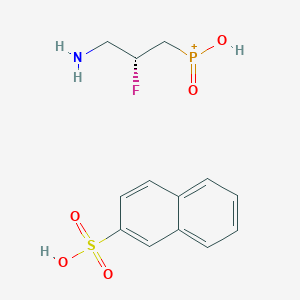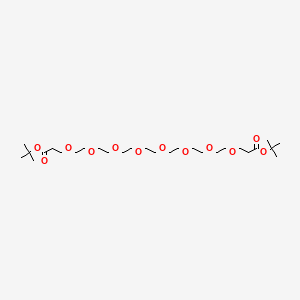
18F-Psma 1007
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18F-Psma 1007 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It targets the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This compound is particularly valuable for detecting prostate cancer and its metastases due to its high specificity and sensitivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 18F-Psma 1007 involves a one-step radiolabeling process. The precursor is radiolabeled with Fluorine-18 using a cassette-type synthesizer. The process includes the use of different precursor salts, such as trifluoroacetic acid or acetic acid, and various tubing materials to optimize the yield and purity .
Industrial Production Methods: Industrial production of this compound is automated using synthesizers like the CFN-MPS200. The process involves the use of single-use cassettes and specific synthesis programs. The final product is purified using solid-phase extraction (SPE) cartridges and formulated with ethanol and saline solutions containing sodium ascorbate as a stabilizing agent .
化学反应分析
Types of Reactions: 18F-Psma 1007 primarily undergoes radiolabeling reactions. The key reaction is the nucleophilic substitution where Fluorine-18 replaces a leaving group in the precursor molecule .
Common Reagents and Conditions:
Reagents: Fluorine-18, precursor salts (trifluoroacetic acid or acetic acid), ethanol, saline, sodium ascorbate.
Conditions: The reactions are typically carried out in a cassette-type synthesizer under controlled conditions to ensure high radiochemical purity and yield
Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for PET imaging .
科学研究应用
18F-Psma 1007 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: Helps in studying the expression and distribution of PSMA in biological tissues.
Medicine: Primarily used in PET imaging for the detection and staging of prostate cancer. .
Industry: Employed in the development and testing of new radiopharmaceuticals and imaging agents.
作用机制
18F-Psma 1007 exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells. Upon binding, the radiolabeled compound emits positrons, which are detected by PET scanners to produce detailed images of the cancerous tissues. This allows for precise localization and characterization of prostate cancer lesions .
相似化合物的比较
- 68Ga-Psma 11
- 18F-DCFPyL
- 18F-AlF-Psma 11
- 18F-Psma 7
属性
分子式 |
C49H55FN8O16 |
|---|---|
分子量 |
1031.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
RFFFFGRYVZESLB-LTLCPEALSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)


![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)


![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)
